2-(4-Bromothiophen-2-yl)-2-(dimethylamino)acetic acid
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Overview
Description
2-(4-Bromothiophen-2-yl)-2-(dimethylamino)acetic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a bromine atom and a dimethylamino group in the structure of this compound makes it a compound of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromothiophen-2-yl)-2-(dimethylamino)acetic acid typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. This results in the formation of 4-bromothiophene.
Formation of Dimethylaminoacetic Acid: Dimethylaminoacetic acid can be synthesized by reacting dimethylamine with chloroacetic acid in the presence of a base such as sodium hydroxide.
Coupling Reaction: The final step involves coupling 4-bromothiophene with dimethylaminoacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromothiophen-2-yl)-2-(dimethylamino)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the thiophene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be formed.
Oxidation Products: Sulfoxides or sulfones are the major products of oxidation reactions.
Reduction Products: Reduced thiophene derivatives or dehalogenated products can be formed.
Scientific Research Applications
2-(4-Bromothiophen-2-yl)-2-(dimethylamino)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromothiophen-2-yl)-2-(dimethylamino)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of the bromine atom and the dimethylamino group can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorothiophen-2-yl)-2-(dimethylamino)acetic acid: Similar structure but with a chlorine atom instead of bromine.
2-(4-Methylthiophen-2-yl)-2-(dimethylamino)acetic acid: Similar structure but with a methyl group instead of bromine.
2-(4-Fluorothiophen-2-yl)-2-(dimethylamino)acetic acid: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of 2-(4-Bromothiophen-2-yl)-2-(dimethylamino)acetic acid lies in the presence of the bromine atom, which can impart distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions with molecular targets, making this compound valuable in various research and industrial applications.
Properties
IUPAC Name |
2-(4-bromothiophen-2-yl)-2-(dimethylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-10(2)7(8(11)12)6-3-5(9)4-13-6/h3-4,7H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTKMLHIAVXIEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC(=CS1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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